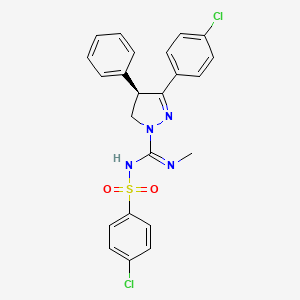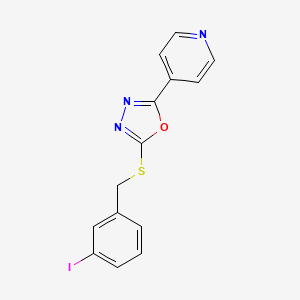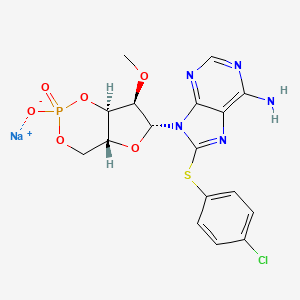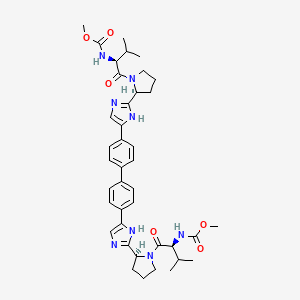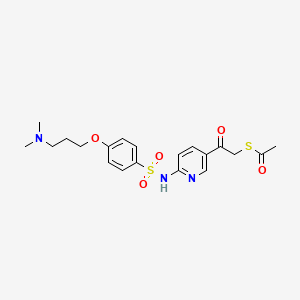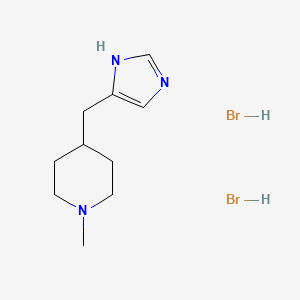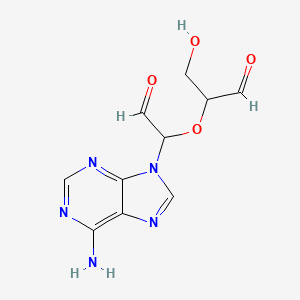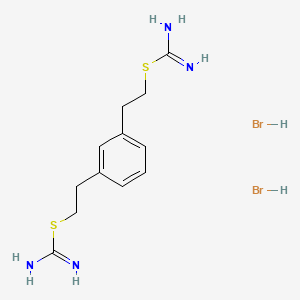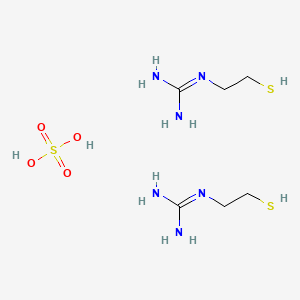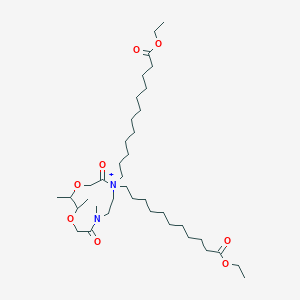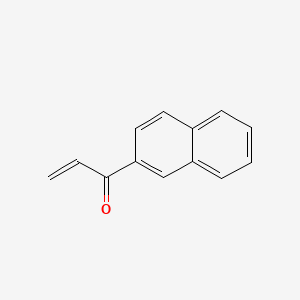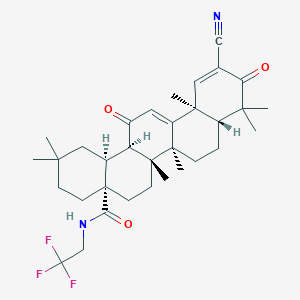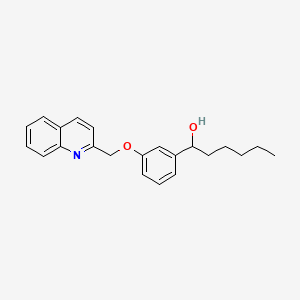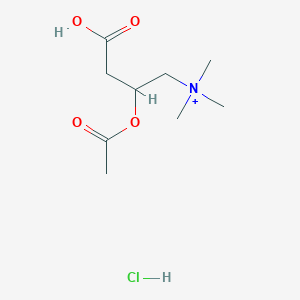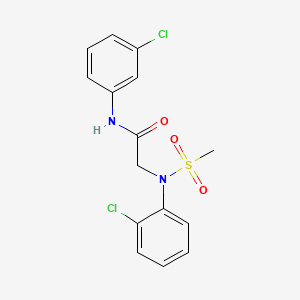
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide, also known as CMA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. CMA is a small molecule that belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Ishmaeva et al. (2015) explored the conformations of related acetamides, emphasizing the importance of understanding molecular structure in drug design and synthesis (Ishmaeva et al., 2015).
- Gowda, Foro, and Fuess (2007) investigated the conformation of the N—H bond in structures of similar acetamides, which is crucial for predicting the behavior of these compounds in biological systems (Gowda, Foro, & Fuess, 2007).
Pharmacological Potential :
- Ghosh et al. (2008) studied a novel anilidoquinoline derivative similar to the compound , focusing on its therapeutic efficacy in treating Japanese encephalitis, indicating the potential medicinal applications of these compounds (Ghosh et al., 2008).
Molecular Docking and Ligand Interactions :
- Y. Mary and colleagues (2020) performed molecular docking studies to understand the binding interactions of similar ligands with specific proteins, which is significant for drug development and understanding how these compounds interact at the molecular level (Y. Mary et al., 2020).
Photochemical and Thermochemical Modeling :
- The work by Y. Mary et al. (2020) also includes photochemical and thermochemical modeling of related compounds, highlighting their potential use as photosensitizers in solar cells, which opens avenues for research in renewable energy (Y. Mary et al., 2020).
Antibacterial Activity :
- Nafeesa et al. (2017) evaluated the antibacterial potential of related acetamide derivatives, which is relevant for developing new antimicrobial agents (Nafeesa et al., 2017).
Eigenschaften
CAS-Nummer |
358360-83-5 |
|---|---|
Produktname |
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide |
Molekularformel |
C15H14Cl2N2O3S |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20) |
InChI-Schlüssel |
UUYQFOSWDVZCAB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
Synonyme |
N-(3-Chloro-phenyl)-2-[(2-chloro-phenyl)-methanesulfonyl-amino]-acetamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



